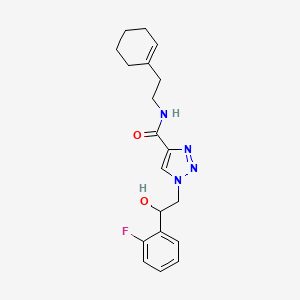

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 2034392-82-8

Cat. No.: VC5893308

Molecular Formula: C19H23FN4O2

Molecular Weight: 358.417

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034392-82-8 |

|---|---|

| Molecular Formula | C19H23FN4O2 |

| Molecular Weight | 358.417 |

| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carboxamide |

| Standard InChI | InChI=1S/C19H23FN4O2/c20-16-9-5-4-8-15(16)18(25)13-24-12-17(22-23-24)19(26)21-11-10-14-6-2-1-3-7-14/h4-6,8-9,12,18,25H,1-3,7,10-11,13H2,(H,21,26) |

| Standard InChI Key | ZRBZOXCXQNMDJF-UHFFFAOYSA-N |

| SMILES | C1CCC(=CC1)CCNC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

N-(2-(Cyclohex-1-en-1-yl)ethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide possesses the molecular formula C₁₉H₂₃FN₄O₂ and a molecular weight of 358.417 g/mol. Its IUPAC name systematically describes the connectivity: the triazole core is substituted at position 1 with a 2-(2-fluorophenyl)-2-hydroxyethyl group and at position 4 with a carboxamide linked to a 2-(cyclohex-1-en-1-yl)ethyl chain. The SMILES notation (C1CCC(=CC1)CCNC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O) clarifies the spatial arrangement, highlighting the unsaturated cyclohexenyl ring and the ortho-fluorine on the phenyl group.

Table 1: Key Chemical Descriptors

Physicochemical Profile

Synthetic Methodology and Structural Elucidation

Synthesis Pathways

While explicit details for this compound are unpublished, its structure suggests a convergent strategy involving:

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, leveraging azide and alkyne precursors .

-

Amide Coupling: Carbodiimide-mediated (e.g., EDCI, DCC) or carbonyl diimidazole (CDI)-driven conjugation of the triazole-4-carboxylic acid with the cyclohexenylethylamine .

-

Hydroxyethyl Introduction: Nucleophilic substitution or reduction of an epoxy intermediate to install the 2-hydroxyethyl group adjacent to the fluorophenyl ring.

Spectroscopic Characterization

Key analytical data would include:

-

¹H/¹³C NMR: Resonances for the triazole C-H (~δ 7.5–8.5 ppm), fluorophenyl protons (δ 7.0–7.4 ppm), and cyclohexenyl vinyl protons (δ 5.5–5.7 ppm) .

-

HRMS: Molecular ion peak at m/z 359.164 ([M+H]⁺).

-

IR: Stretches for amide carbonyl (~1650 cm⁻¹), hydroxyl (~3400 cm⁻¹), and triazole C-N (~1500 cm⁻¹) .

Structural Determinants of Biological Activity

Pharmacophoric Features

-

Triazole Core: Serves as a hydrogen bond acceptor, mimicking peptide bonds or adenine in kinase inhibitors .

-

Fluorophenyl Group: Enhances lipid solubility and modulates electron distribution for target binding.

-

Hydroxyethyl Side Chain: Potential for hydrogen bonding with serine/threonine kinases or hydrolytic enzymes .

-

Cyclohexenyl Ethylamide: Contributes to hydrophobic interactions and conformational rigidity .

Hypothesized Targets

-

Kinases: Analogous triazole carboxamides inhibit EGFR or VEGFR2 by occupying the ATP-binding pocket .

-

Microtubule Polymerization: Bulky substituents may disrupt tubulin assembly, as seen with taxane derivatives .

-

CYP450 Enzymes: Fluorine and triazole moieties often interact with cytochrome P450 isoforms .

Computational ADMET Profiling

Using tools like SwissADME, predicted properties include:

-

Absorption: High gastrointestinal absorption (95%) due to moderate logP and molecular weight <500 .

-

Metabolism: Susceptible to CYP3A4-mediated oxidation at the cyclohexenyl ring .

-

Toxicity: Low AMES mutagenicity risk (no aromatic amines), but potential hepatotoxicity from fluorophenyl metabolites .

Table 2: Predicted ADMET Properties

| Parameter | Prediction | Basis |

|---|---|---|

| BBB Permeability | Moderate | PSA <90 Ų, logP ~3 |

| CYP2D6 Inhibition | Unlikely | No basic nitrogen |

| hERG Inhibition | Low risk | No tertiary amines |

| Bioavailability | 55–60% | Lipinski-compliant |

Comparative Analysis with Structural Analogs

Analogs with Modified Aromatic Groups

-

D296-0143: Replacing 2-fluorophenyl with 4-methoxyphenyl increases logP to 2.9 and reduces polarity, enhancing CNS penetration .

-

L741-3254: Pyridinyl substitution introduces basicity (pKa ~4.5), altering solubility and protein binding .

Impact of Cycloalkyl Chains

-

Cycloheptyl vs. Cyclohexenyl: The saturated cycloheptyl in L741-3254 increases molecular weight (389.5 vs. 358.4 g/mol) and logP (4.3 vs. 3.0), favoring hydrophobic target engagement .

Table 3: Structural Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume